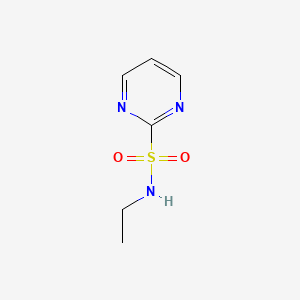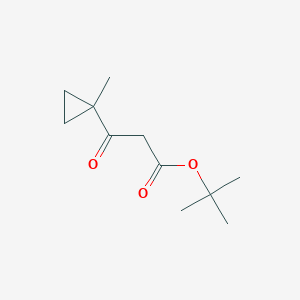
t-Butyl 3-(1-methylcyclopropyl)-3-oxopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H16O3. It is known for its unique cyclopropane structure, which imparts significant strain and reactivity to the molecule. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Shares the cyclopropane structure but lacks the ester group.
tert-Butyl cyclopropanecarboxylate: Similar ester structure but with different substituents.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different functional groups attached to the cyclopropane ring.
Uniqueness
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is unique due to its combination of a strained cyclopropane ring and an ester functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
tert-butyl 3-(1-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)7-8(12)11(4)5-6-11/h5-7H2,1-4H3 |
InChI-Schlüssel |
CHBUAVKFDIVTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(=O)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



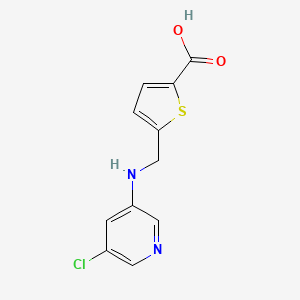
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
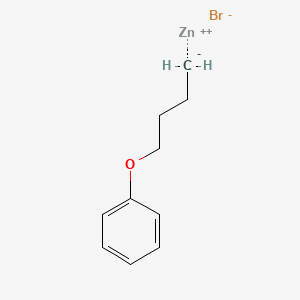
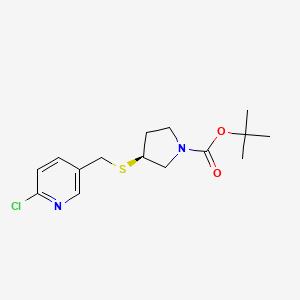

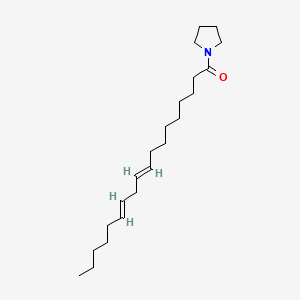
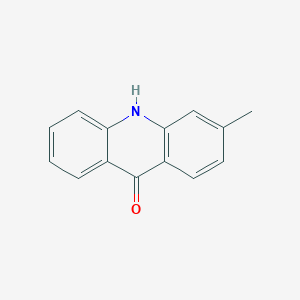
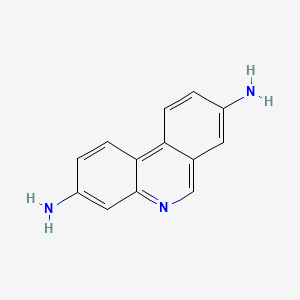
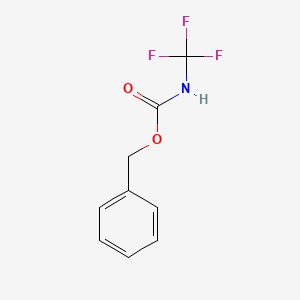

![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
